1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
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Overview
Description
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound characterized by the presence of two oxazoline rings attached to a benzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-dibromobenzene with (S)-4-isobutyl-4,5-dihydrooxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Saturated oxazoline derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug design and synthesis.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects involves its ability to coordinate with metal ions through the nitrogen atoms in the oxazoline rings. This coordination can influence various molecular pathways, depending on the specific metal ion and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the isobutyl groups, which may affect its reactivity and applications.
1,4-Bis(4-methylstyryl)benzene: Contains styryl groups instead of oxazoline rings, leading to different chemical properties and applications.
1,4-Bis(phenylethynyl)benzene: Features ethynyl groups, resulting in distinct electronic properties.
Uniqueness
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of isobutyl-substituted oxazoline rings, which can enhance its solubility and reactivity compared to similar compounds. This structural feature makes it particularly valuable in applications requiring specific coordination chemistry and material properties.
Properties
Molecular Formula |
C20H28N2O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4S)-4-(2-methylpropyl)-2-[4-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)9-17-11-23-19(21-17)15-5-7-16(8-6-15)20-22-18(12-24-20)10-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3/t17-,18-/m0/s1 |
InChI Key |
TVJUAJOOEGNOII-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)C[C@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@H](CO3)CC(C)C |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)CC(C)C |
Origin of Product |
United States |
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